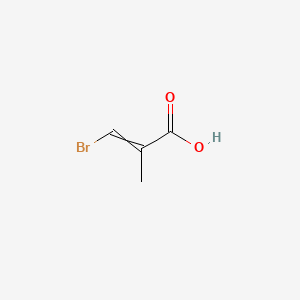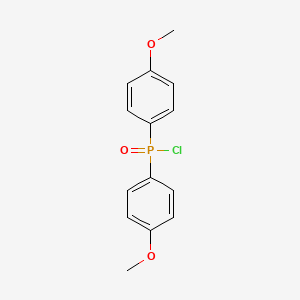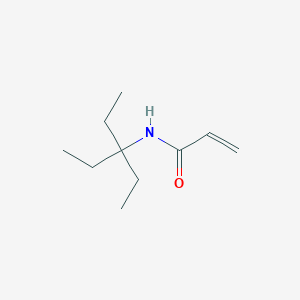![molecular formula C6H10O B14701367 [(1R,2R)-2-ethenylcyclopropyl]methanol CAS No. 15135-97-4](/img/structure/B14701367.png)
[(1R,2R)-2-ethenylcyclopropyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2R)-2-ethenylcyclopropyl]methanol is an organic compound with the molecular formula C6H10O. It is a chiral molecule, meaning it has non-superimposable mirror images, which are referred to as enantiomers. This compound is characterized by a cyclopropane ring substituted with an ethenyl group and a methanol group. The presence of the cyclopropane ring imparts significant strain to the molecule, making it an interesting subject for chemical studies.
準備方法
The synthesis of [(1R,2R)-2-ethenylcyclopropyl]methanol can be achieved through several routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a metal catalyst. For instance, the reaction of an ethenyl-substituted alkene with a diazo compound in the presence of a rhodium catalyst can yield the desired cyclopropane derivative. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
化学反応の分析
[(1R,2R)-2-ethenylcyclopropyl]methanol undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ethenyl group can be hydrogenated to form the corresponding ethyl-substituted cyclopropane using hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with PCC would yield an aldehyde, while hydrogenation with palladium would yield an ethyl-substituted cyclopropane.
科学的研究の応用
[(1R,2R)-2-ethenylcyclopropyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its strained cyclopropane ring makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its chiral nature allows for the investigation of enantioselective interactions with biological targets.
Medicine: Research into the potential therapeutic applications of cyclopropane derivatives often involves this compound as a model compound.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用機序
The mechanism by which [(1R,2R)-2-ethenylcyclopropyl]methanol exerts its effects depends on the specific context of its use. In chemical reactions, the strain in the cyclopropane ring can drive the formation of new bonds, making it a reactive intermediate. In biological systems, the compound may interact with enzymes or receptors, with its chiral nature playing a crucial role in these interactions.
類似化合物との比較
[(1R,2R)-2-ethenylcyclopropyl]methanol can be compared with other cyclopropane-containing compounds such as [(1R,2R)-2-propylcyclopropyl]methanol and [(1R,2R)-1-ethynyl-2-methylcyclopropane]. These compounds share the cyclopropane ring but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The unique combination of an ethenyl group and a methanol group in this compound distinguishes it from these similar compounds, providing distinct properties and applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications.
特性
CAS番号 |
15135-97-4 |
|---|---|
分子式 |
C6H10O |
分子量 |
98.14 g/mol |
IUPAC名 |
[(1R,2R)-2-ethenylcyclopropyl]methanol |
InChI |
InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h2,5-7H,1,3-4H2/t5-,6-/m0/s1 |
InChIキー |
BBEUBSMPIQDNHL-WDSKDSINSA-N |
異性体SMILES |
C=C[C@H]1C[C@H]1CO |
正規SMILES |
C=CC1CC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.3.1]nonane, 1-bromo-](/img/structure/B14701290.png)
![1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane](/img/structure/B14701291.png)
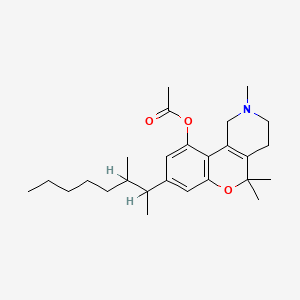
![Ethyl N,N-diethyl-P-[hydroxy(phenyl)methyl]phosphonamidate](/img/structure/B14701297.png)
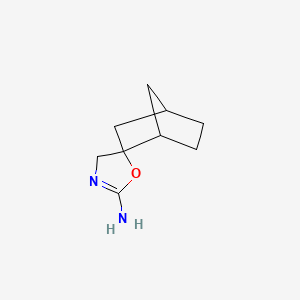
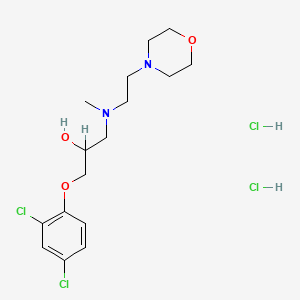
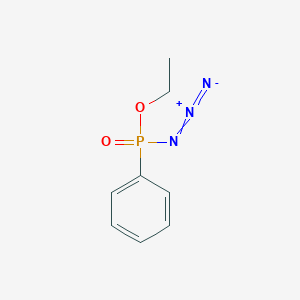
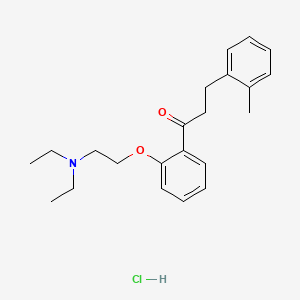
![2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one](/img/structure/B14701336.png)
